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molecular formula C9H11ClN2O3S B7479718 2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide

2-Chloro-N-(2-methyl-4-sulphamoylphenyl)-acetamide

Cat. No. B7479718
M. Wt: 262.71 g/mol
InChI Key: UTVZWVRTUIUNLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03963706

Procedure details

2-methyl-4-sulphamoylaniline (18,6 g) and α-chloroacetyl chloride (30g) were refluxed together 30 min. and the mixture worked up as in Example 2(a) to yield 11 g, m.p. 193°-194°
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([S:9](=[O:12])(=[O:11])[NH2:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[Cl:13][CH2:14][C:15](Cl)=[O:16]>>[Cl:13][CH2:14][C:15]([NH:4][C:3]1[CH:5]=[CH:6][C:7]([S:9](=[O:12])(=[O:11])[NH2:10])=[CH:8][C:2]=1[CH3:1])=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)S(N)(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to yield 11 g, m.p. 193°-194°

Outcomes

Product
Name
Type
Smiles
ClCC(=O)NC1=C(C=C(C=C1)S(N)(=O)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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